molecular formula C6H10O4S2 B1591809 Bis(vinylsulfonyl)ethane CAS No. 39690-70-5

Bis(vinylsulfonyl)ethane

Cat. No.: B1591809
CAS No.: 39690-70-5
M. Wt: 210.3 g/mol
InChI Key: ZFTVNHVAISUTAL-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)ethane is an organic compound with the molecular formula C6H10O4S2. It is characterized by the presence of two vinyl sulfonyl groups attached to an ethane backbone. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(vinylsulfonyl)ethane can be synthesized through several methods. One common approach involves the reaction of ethylene with sulfonyl chloride in the presence of a base, such as sodium hydroxide, to form the corresponding vinyl sulfone. This intermediate is then further reacted with another equivalent of sulfonyl chloride to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the final product. The reaction typically occurs at elevated temperatures and pressures to facilitate the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions: Bis(vinylsulfonyl)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Bis(vinylsulfonyl)ethane has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking agent in polymer chemistry to enhance the mechanical properties of polymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: this compound derivatives are investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins

Mechanism of Action

The mechanism of action of bis(vinylsulfonyl)ethane involves its reactivity towards nucleophiles. The vinyl sulfonyl groups are highly electrophilic, allowing them to react readily with nucleophilic species. This reactivity is exploited in various applications, such as cross-linking and modification of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Uniqueness: Bis(vinylsulfonyl)ethane is unique due to its ethane backbone, which provides distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

1,1-bis(ethenylsulfonyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4S2/c1-4-11(7,8)6(3)12(9,10)5-2/h4-6H,1-2H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVNHVAISUTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(S(=O)(=O)C=C)S(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594294
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39690-70-5
Record name [1-(Ethenesulfonyl)ethanesulfonyl]ethene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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